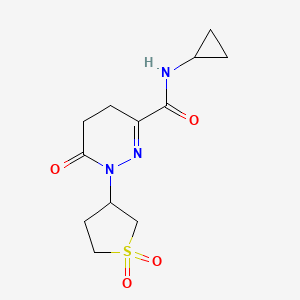![molecular formula C20H23N3O4 B14954516 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide](/img/structure/B14954516.png)
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide is a complex organic compound that features an imidazolidinone core, a phenylethyl group, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting glyoxal with ammonia or primary amines to form the imidazolidinone ring.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst.
Incorporation of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where the furan-2-yl ethylamine reacts with an activated ester or acid chloride of the imidazolidinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the imidazolidinone core, potentially converting it to an imidazolidine.
Substitution: The phenylethyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various functionalized phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1H-indol-6-yl)propanamide
- **3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide
Uniqueness
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide is unique due to the presence of both the furan ring and the imidazolidinone core, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for further functionalization.
Eigenschaften
Molekularformel |
C20H23N3O4 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H23N3O4/c24-18(21-12-10-16-7-4-14-27-16)9-8-17-19(25)23(20(26)22-17)13-11-15-5-2-1-3-6-15/h1-7,14,17H,8-13H2,(H,21,24)(H,22,26) |
InChI-Schlüssel |
ATVVABVTYLEEML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Naphthalen-1-ylmethyl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B14954441.png)
![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B14954453.png)
![(5E)-5-(4-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14954461.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide](/img/structure/B14954466.png)

![2-[(5Z)-5-(4-iodobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B14954474.png)
![N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide](/img/structure/B14954478.png)
![1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14954484.png)
![N-(3-acetylphenyl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B14954490.png)
![2-(4-Tert-butylphenyl)-5-[4-(diphenylmethyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B14954520.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14954526.png)
![3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14954533.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B14954539.png)

